4-Methyl-2-thiopheneacetic acid
Description
Contextual Significance of Thiopheneacetic Acid Scaffolds in Organic Chemistry
Thiopheneacetic acids are a class of organic compounds characterized by a thiophene (B33073) ring linked to an acetic acid group. These structures are considered "privileged scaffolds" in medicinal chemistry because they can bind to multiple biological targets with high affinity. nih.gov The thiophene ring, a five-membered aromatic ring containing a sulfur atom, imparts unique physicochemical properties to these molecules, influencing their stability, reactivity, and biological activity. cymitquimica.comresearchgate.net The acetic acid moiety provides a crucial functional group for interactions with biological receptors and can be readily modified to create a diverse range of derivatives. researchgate.net
The two primary isomers are 2-thiopheneacetic acid and 3-thiopheneacetic acid, depending on the position of the acetic acid group on the thiophene ring. wikipedia.orgwikipedia.org These scaffolds are fundamental building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.com The versatility of the thiopheneacetic acid framework allows for the introduction of various substituents, leading to a wide array of compounds with tailored properties.
Historical Perspective on the Discovery and Initial Research of Thiopheneacetic Acids
The study of thiophene and its derivatives dates back to the late 19th century when Victor Meyer first isolated thiophene from coal tar benzene. researchgate.net Initial research focused on understanding the fundamental chemistry of the thiophene ring, including its aromatic character and reactivity. Early synthetic methods for thiopheneacetic acids were often laborious and involved multiple steps. For instance, one of the earlier routes to 2-thiopheneacetic acid involved the acetylation of thiophene to form 2-acetylthiophene (B1664040), which was then converted to the final product. wikipedia.orggoogle.com
Over the years, more efficient synthetic pathways have been developed. These include methods starting from thiophene and involving chlorination, iodination, and condensation with diethyl malonate, followed by hydrolysis and decarboxylation. google.com Another approach utilizes a Grignard reagent, which is considered more suitable for industrial-scale production. tsijournals.com The development of these synthetic methods was crucial for making thiopheneacetic acids more accessible for research and industrial applications.
Current Research Landscape and Academic Relevance of 4-Methyl-2-thiopheneacetic Acid Derivatives
Current research continues to explore the vast potential of thiopheneacetic acid derivatives. A significant area of focus is the synthesis of novel derivatives with enhanced biological activities. For example, α-methyl-2-thiopheneacetic acid is a key intermediate in the synthesis of tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID). tsijournals.comtsijournals.com
The methyl group in this compound influences the electronic properties and steric hindrance of the molecule, which can in turn affect its reactivity and interaction with biological targets. Researchers are actively investigating new synthetic methods for this compound and its derivatives to improve efficiency and yield. tsijournals.com
Furthermore, derivatives of thiopheneacetic acids are being explored for their potential in various therapeutic areas. The ability to modify the core scaffold allows for the fine-tuning of pharmacological profiles. The ongoing research in this field highlights the continued importance of this compound and its analogues as valuable synthons in the development of new chemical entities.
Interactive Data Tables
Table 1: Properties of Thiopheneacetic Acid Isomers
| Property | 2-Thiopheneacetic Acid | 3-Thiopheneacetic Acid |
| Chemical Formula | C6H6O2S wikipedia.org | C6H6O2S wikipedia.org |
| Molar Mass | 142.17 g·mol−1 wikipedia.org | 142.18 g/mol wikipedia.org |
| Appearance | White solid wikipedia.org | Colorless or white solid wikipedia.org |
| Melting Point | 63-64 °C chemicalbook.com | 79–80 °C wikipedia.org |
| Boiling Point | 160 °C/22 mmHg chemicalbook.com | Not available |
| CAS Number | 1918-77-0 wikipedia.org | 6964-21-2 wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylthiophen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJWZPIMZYFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 2 Thiopheneacetic Acid and Its Precursors
Strategies for Thiophene (B33073) Ring Functionalization and Acetic Acid Moiety Introduction
The initial phase in the synthesis of 4-methyl-2-thiopheneacetic acid is the preparation of its non-methylated precursor, 2-thiopheneacetic acid. wikipedia.org Several established methods are employed for this purpose, each with distinct advantages and limitations.
Friedel-Crafts Alkylation Approaches to Thiopheneacetic Acid Synthesis
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, and its application in the synthesis of 2-thiopheneacetic acid is well-documented. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org In one approach, thiophene undergoes Friedel-Crafts alkylation with methyl chloroacetate (B1199739) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to yield methyl 2-thiopheneacetate. google.com This ester is then hydrolyzed to produce the target 2-thiopheneacetic acid. google.com
The reaction is typically carried out in a suitable solvent like methylbenzene. google.com After the initial alkylation, the reaction mixture is worked up with ice water and hydrochloric acid. google.com The resulting methyl 2-thiopheneacetate is then saponified using a base, commonly an aqueous solution of sodium hydroxide (B78521), followed by acidification to yield 2-thiopheneacetic acid. google.com
| Reactants | Catalyst | Solvent | Key Intermediates |
| Thiophene, Methyl Chloroacetate | Anhydrous Aluminum Chloride | Methylbenzene | Methyl 2-thiopheneacetate |
This table provides a summary of the reactants, catalyst, solvent, and key intermediates in the Friedel-Crafts alkylation approach to 2-thiopheneacetic acid synthesis.
Utilization of 2-Acetylthiophene (B1664040) as a Precursor in Thiopheneacetic Acid Synthesis Pathways
2-Acetylthiophene serves as a versatile starting material for the synthesis of 2-thiopheneacetic acid. wikipedia.org One common pathway involves the Willgerodt-Kindler reaction. In this method, 2-acetylthiophene is reacted with sulfur and an amine, such as morpholine, to form a thioamide intermediate. This intermediate is then hydrolyzed to afford 2-thiopheneacetic acid. google.com However, this process can require harsh conditions, including high pressure, and may result in modest yields. google.com
An alternative route starting from 2-acetylthiophene involves an oxidation-rearrangement reaction. researchgate.net Using a catalyst system such as H₃PW₁₂O₄₀/SiO₂ and a phase-transfer catalyst like PEG-400 in a solvent like chloroform, 2-acetylthiophene can be converted to 2-thienyl acetate (B1210297). researchgate.net Subsequent hydrolysis of this acetate ester yields 2-thiopheneacetic acid with good yields. researchgate.net
| Starting Material | Reagents/Catalysts | Key Intermediates | Product |
| 2-Acetylthiophene | 1. Sulfur, Morpholine 2. H₂O, H⁺ | Thioamide | 2-Thiopheneacetic acid |
| 2-Acetylthiophene | H₃PW₁₂O₄₀/SiO₂, PEG-400, Chloroform | 2-Thienyl acetate | 2-Thiopheneacetic acid |
This table outlines two synthetic pathways from 2-acetylthiophene to 2-thiopheneacetic acid, detailing the reagents, catalysts, and intermediates involved.
Synthetic Routes via 2-Thiophene Ethanol (B145695) Oxidation
The direct oxidation of 2-thiophene ethanol presents a more direct route to 2-thiopheneacetic acid. google.com Various oxidizing agents can be employed for this transformation. One method utilizes Jones reagent (chromium trioxide in sulfuric acid), which, while effective, involves heavy metals, posing environmental concerns. google.com
More environmentally friendly approaches have been developed. A notable example is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives as catalysts in conjunction with an oxidant like sodium hypochlorite. google.com This system allows for the selective oxidation of 2-thiophene ethanol to 2-thiopheneacetic acid under mild conditions, achieving high conversion and yield. google.com Another green method employs oxygen as the oxidant with a bentonite (B74815) catalyst and triethylamine (B128534) as a co-catalyst, offering high yields and purity. chemicalbook.com
| Starting Material | Oxidizing System | Yield | Purity |
| 2-Thiophene Ethanol | TEMPO/Sodium Hypochlorite | 85% | >99% |
| 2-Thiophene Ethanol | O₂/Bentonite/Triethylamine | 96.5% | >99.5% |
This table compares different oxidation methods for converting 2-thiophene ethanol to 2-thiopheneacetic acid, highlighting the yields and purity achieved.
Chloromethylation and Subsequent Functional Group Interconversion Pathways
A widely used industrial method for preparing 2-thiopheneacetic acid involves the initial chloromethylation of thiophene to form 2-chloromethylthiophene. google.comorgsyn.orggoogle.com This is typically achieved by reacting thiophene with formaldehyde (B43269) and hydrogen chloride. google.comorgsyn.org However, 2-chloromethylthiophene is a lachrymatory and unstable compound, which can pose handling and safety challenges. google.comorgsyn.org
The unstable 2-chloromethylthiophene is then converted to the more stable 2-thiopheneacetonitrile (B147512) via reaction with a cyanide source. google.comscispace.com Traditionally, sodium cyanide has been used, but due to its high toxicity, safer alternatives like trimethylsilyl (B98337) cyanide are now preferred. google.com The final step is the hydrolysis of the nitrile group under alkaline conditions to furnish 2-thiopheneacetic acid. google.com
| Step | Reactants | Product | Notes |
| 1. Chloromethylation | Thiophene, Formaldehyde, HCl | 2-Chloromethylthiophene | Intermediate is unstable and lachrymatory. google.comorgsyn.org |
| 2. Cyanation | 2-Chloromethylthiophene, Trimethylsilyl Cyanide | 2-Thiopheneacetonitrile | Avoids the use of highly toxic sodium cyanide. google.com |
| 3. Hydrolysis | 2-Thiopheneacetonitrile, NaOH(aq) | 2-Thiopheneacetic acid | Final product formation. |
This table details the three-step synthesis of 2-thiopheneacetic acid via chloromethylation, highlighting the reactants, products, and important considerations for each step.
Selective Methylation Strategies for the 4-Position of 2-Thiopheneacetic Acid
Once 2-thiopheneacetic acid is synthesized, the next crucial step is the selective introduction of a methyl group at the 4-position of the thiophene ring. Direct methylation of 2-thiopheneacetic acid is challenging due to the directing effects of the existing substituents. Therefore, indirect methods are often employed, starting from a pre-methylated thiophene derivative.
A common strategy involves starting with a thiophene derivative that already contains a methyl group at the desired position. For instance, a Grignard reagent can be prepared from a suitably substituted bromothiophene, which is then reacted with a carbonyl compound to build the acetic acid side chain. An industrially efficient method for a similar compound, α-methyl-2-thiopheneacetic acid, involves the reaction of 2-thienylmagnesium bromide with sodium-2-bromopropionate. tsijournals.comtsijournals.com A similar strategy could be adapted using a 4-methyl-2-thienyl Grignard reagent.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and enhance safety. youtube.comacs.orgresearchgate.net
Key green chemistry considerations in the synthesis of this compound and its precursors include:
Use of Safer Solvents and Reagents : Replacing hazardous reagents like sodium cyanide with safer alternatives such as trimethylsilyl cyanide in the chloromethylation pathway is a significant improvement. google.com Similarly, moving away from heavy metal oxidants like Jones reagent to cleaner systems like TEMPO/NaOCl or O₂/bentonite for the oxidation of 2-thiophene ethanol aligns with green chemistry principles. google.comchemicalbook.com
Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. acs.orgyoutube.com The direct oxidation of 2-thiophene ethanol to 2-thiopheneacetic acid generally has a higher atom economy compared to multi-step routes involving protection and deprotection steps.
Waste Reduction and Recycling : Processes that allow for the recycling of solvents and unreacted starting materials are economically and environmentally advantageous. For instance, in the chloromethylation route, unreacted thiophene and solvents can be recovered and reused. google.com
| Green Chemistry Principle | Application in Synthesis |
| Safer Reagents | Use of trimethylsilyl cyanide instead of sodium cyanide. google.com |
| Catalysis | Employment of TEMPO or H₃PW₁₂O₄₀/SiO₂ as catalysts. researchgate.netgoogle.com |
| Atom Economy | Direct oxidation of 2-thiophene ethanol offers a more atom-economical route. |
| Waste Reduction | Recycling of solvents and unreacted starting materials. google.com |
This table illustrates the application of key green chemistry principles in the synthesis of this compound and its precursors.
Comparative Analysis of Synthetic Efficiency and Environmental Impact
The industrial production of this compound relies on synthetic methodologies that are not only efficient in terms of yield but also considerate of environmental and safety protocols. The primary routes to this compound and its immediate precursors involve multi-step syntheses, each with distinct advantages and drawbacks. A comparative analysis of the most prominent pathways—typically proceeding through either a 2-acetyl-4-methylthiophene (B79172) intermediate via the Willgerodt-Kindler reaction or a 4-methyl-2-thienylacetonitrile intermediate—reveals significant differences in efficiency, reagent toxicity, and waste generation.
The synthesis of the key precursor, 2-acetyl-4-methylthiophene, is commonly achieved through the Friedel-Crafts acylation of 3-methylthiophene (B123197). This reaction employs a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), in the presence of acetic anhydride. arkat-usa.org While effective, this step necessitates the use of stoichiometric amounts of the Lewis acid, which can complicate purification and generate significant waste streams. The reaction is typically performed in a non-polar solvent like toluene. arkat-usa.org
Once 2-acetyl-4-methylthiophene is obtained, it can be converted to this compound using the Willgerodt-Kindler reaction. This classic method involves reacting the ketone with elemental sulfur and an amine, most commonly morpholine, to form an intermediate thioamide, which is subsequently hydrolyzed to the target carboxylic acid. wikipedia.orgorganic-chemistry.org The traditional Willgerodt-Kindler reaction is often hampered by low yields and the formation of complex product mixtures. arkat-usa.org However, modern adaptations, such as the use of phase-transfer catalysts (PTC) like benzyltriethylammonium chloride (TEBA), have been shown to improve yields to moderate levels (53-64%) by facilitating the reaction between the organic and aqueous phases during hydrolysis. arkat-usa.org
An alternative and widely utilized pathway involves the synthesis and subsequent hydrolysis of 4-methyl-2-thienylacetonitrile. This route begins with the chloromethylation of 3-methylthiophene using formaldehyde and hydrogen chloride to produce 2-(chloromethyl)-4-methylthiophene. google.com This intermediate is highly reactive and can be unstable, posing safety risks. google.com It is then converted to the nitrile by reaction with a cyanide source. The use of highly toxic inorganic cyanides like sodium cyanide (NaCN) is a significant environmental and safety concern, leading to the exploration of safer alternatives such as trimethylsilyl cyanide (TMS-CN). google.comtsijournals.com The final step is the hydrolysis of the nitrile group to a carboxylic acid, which is a standard and typically high-yielding transformation. researchgate.net
Interactive Data Tables
The following tables provide a comparative overview of the synthetic pathways and the efficiency of their key steps.
Table 1: Comparative Analysis of Synthetic Pathways to this compound
| Metric | Pathway A: Willgerodt-Kindler Route | Pathway B: Cyanide Route |
|---|---|---|
| Key Precursors | 3-Methylthiophene, 2-acetyl-4-methylthiophene | 3-Methylthiophene, 2-(chloromethyl)-4-methylthiophene, 4-methyl-2-thienylacetonitrile |
| Key Reactions | Friedel-Crafts Acylation, Willgerodt-Kindler Reaction, Hydrolysis | Chloromethylation, Cyanation, Hydrolysis |
| Typical Overall Yield | Moderate | Moderate to High |
| Key Environmental/Safety Concerns | Use of Lewis acids (e.g., SnCl4), elemental sulfur. arkat-usa.org | Unstable chloromethyl intermediate, use of highly toxic cyanides (e.g., NaCN). google.com |
| Advantages | Fewer synthetic steps. | Potentially higher overall yield, avoids complex reaction mixtures of the Willgerodt reaction. |
| Disadvantages | Historically low yields and side product formation, although can be improved with PTC. arkat-usa.org | Involves highly toxic reagents and a hazardous intermediate, requiring specialized handling. google.com |
Table 2: Efficiency and Conditions for Key Synthetic Steps
| Reaction Step | Reagents/Catalyst | Solvent | Typical Yield (%) |
|---|---|---|---|
| Friedel-Crafts Acylation (Precursor Synthesis) | Acetic anhydride, SnCl4 | Toluene | ~60-70% arkat-usa.org |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine, NaOH, TEBA (PTC) | Toluene | 53-64% arkat-usa.org |
| Chloromethylation (Precursor Synthesis) | Formaldehyde, HCl gas | Organic Solvent | Variable, intermediate is often used directly. google.com |
| Cyanation | NaCN or TMS-CN | Acetone/Water or Organic Solvent | High; specific yields depend on substrate and conditions. google.comgoogle.com |
| Nitrile Hydrolysis | Aqueous acid or base (e.g., NaOH, H2SO4) | Water/Alcohol | High (>90%) |
Chemical Reactivity and Transformation Pathways of 4 Methyl 2 Thiopheneacetic Acid
Thiophene (B33073) Ring Electrophilic Aromatic Substitution Reactions
The thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. pearson.comwikipedia.org Substitution occurs preferentially at the α-positions (C2 and C5), which are adjacent to the sulfur atom, as the carbocation intermediate (σ-complex) formed during the attack at these positions is better stabilized. pearson.comresearchgate.netmasterorganicchemistry.com
In 4-Methyl-2-thiopheneacetic acid, the C2 position is already substituted. The directing effects of the existing substituents—the methyl group at C4 and the acetic acid group at C2—determine the position of further substitution.
-CH₃ group (at C4): The methyl group is an activating, ortho- and para-directing group due to its electron-donating inductive and hyperconjugative effects. libretexts.org It will therefore activate the adjacent C3 and C5 positions.
-CH₂COOH group (at C2): The carboxylic acid functionality is deactivating; however, the presence of the methylene (B1212753) (-CH₂-) spacer insulates the aromatic ring from the strong electron-withdrawing resonance effect of the carbonyl group. This makes the entire substituent weakly deactivating or weakly activating and an ortho, para-director. It will direct incoming electrophiles to the C3 and C5 positions.
Considering these combined effects, both substituents direct incoming electrophiles to the C3 and C5 positions. The C5 position is an α-position and is activated by the C4-methyl group, making it the most probable site for electrophilic attack. The C3 position is a β-position but is also activated by the C4-methyl group. Therefore, electrophilic substitution on this compound is expected to yield primarily the 5-substituted product, with the 3-substituted product as a potential minor isomer.
| Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or NBS | Br⁺ | 5-Bromo-4-methyl-2-thiopheneacetic acid |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Methyl-5-nitro-2-thiopheneacetic acid |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-(Sulpho)-4-methyl-2-thiopheneacetic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-Acyl-4-methyl-2-thiopheneacetic acid |
Oxidation and Reduction Chemistry of the Thiophene Moiety
The thiophene ring in this compound can undergo both oxidation and reduction reactions, although these transformations often require specific conditions to avoid reactions at the carboxylic acid group.
Reduction: The aromatic thiophene ring is relatively resistant to catalytic hydrogenation. However, it can be reduced to a saturated tetrahydrothiophene ring under conditions of ionic hydrogenation. researchgate.net This method typically employs a proton-hydride pair, such as trifluoroacetic acid (CF₃COOH) and triethylsilane (HSiEt₃). The mechanism involves initial protonation of the thiophene ring, followed by hydride attack. Research has shown that while a carboxylic acid group directly attached to the ring can hinder this reaction, a carboxyl group positioned on a side-chain, as in 2-thiopheneacetic acid, does not prevent the successful reduction to the corresponding tetrahydrothiophene derivative. researchgate.net
Oxidation: The sulfur atom in the thiophene ring can be oxidized. Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of a thiophene-1-oxide. These S-oxides are typically unstable and highly reactive intermediates that can act as dienes in Diels-Alder reactions or undergo further transformations. wikipedia.org A minor pathway in this oxidation can lead to a thiophene-2,3-epoxide, which rearranges to thiophene-2-one. wikipedia.org
Pyrolysis and Thermal Decomposition Studies of Thiopheneacetic Acid Analogues
While specific pyrolysis studies on this compound are not widely reported, the thermal decomposition behavior can be inferred from studies on thiophene and its derivatives. researchgate.nettyut.edu.cn High-temperature thermal decomposition of the parent thiophene molecule has been investigated, revealing that the primary decomposition pathway is initiated by C-S bond cleavage, often accompanied by intramolecular hydrogen transfer. researchgate.netbohrium.com
Key decomposition products observed from thiophene pyrolysis include acetylene, H₂S, and CS. researchgate.nettyut.edu.cnacs.org The mechanism is complex, involving various radical intermediates and rearrangement pathways. For a substituted analogue like this compound, two main thermal events are expected:
Side-Chain Decomposition: The acetic acid side chain is susceptible to thermal decarboxylation (loss of CO₂) at elevated temperatures, which would initially produce 2,4-dimethylthiophene.
Ring Decomposition: At higher temperatures, the thiophene ring itself would begin to fragment. The decomposition would likely follow pathways similar to those of thiophene and methylthiophenes, involving C-S and C-C bond scissions, leading to the formation of smaller hydrocarbon fragments, sulfur-containing species like H₂S and CS, and potentially tars. researchgate.nettyut.edu.cn
Biocatalytic Transformations and Enzymatic Modifications of this compound
The application of biocatalysis in organic synthesis offers a green and efficient alternative to conventional chemical methods. Enzymes, with their high specificity and ability to function under mild conditions, are increasingly explored for the modification of complex molecules, including heteroaromatic compounds like this compound. Research in this area primarily focuses on leveraging enzymatic reactions to produce derivatives with potential applications in pharmaceuticals and other industries.
One of the most studied enzymatic modifications for carboxylic acids is esterification, often catalyzed by lipases. Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze ester synthesis in non-aqueous media. mdpi.comresearchgate.net This process is of significant industrial interest for the production of flavor esters, surfactants, and chiral intermediates. researchgate.net
While direct biocatalytic studies on this compound are not extensively documented in publicly available literature, the enzymatic esterification of structurally related thiophene derivatives and other carboxylic acids provides a strong basis for predicting its behavior in such transformations. Lipases from various microbial sources, such as Candida rugosa and Candida antarctica (often immobilized as Novozym 435), are frequently employed for these reactions. nih.govnih.govnih.govnih.gov
The enzymatic esterification of this compound would involve the reaction of the carboxylic acid group with an alcohol to form the corresponding ester. This reaction is typically carried out in an organic solvent to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.net The choice of solvent, temperature, molar ratio of substrates, and the specific lipase are crucial parameters that influence the reaction's efficiency and yield. nih.govnih.gov
For instance, studies on the lipase-catalyzed esterification of other carboxylic acids have shown that optimal temperatures are often in the range of 40-50°C. nih.gov The molar ratio of the alcohol to the acid is also a critical factor, with an excess of the alcohol often used to drive the reaction forward. scitepress.org Immobilized lipases are frequently preferred as they offer advantages in terms of stability and reusability, which are important for industrial applications. nih.govnih.gov
The substrate specificity of lipases can vary. For example, some lipases show a preference for short-chain fatty acids, while others are more active towards medium or long-chain acids. researchgate.net The structure of the alcohol also plays a role in the reaction rate. nih.gov Although specific data for this compound is not available, it is plausible that various alcohols, from simple alkanols to more complex structures, could be successfully esterified to its thiophene backbone using an appropriate lipase.
Below is an interactive data table summarizing typical findings in lipase-catalyzed esterification of carboxylic acids, which can be considered representative for the potential transformation of this compound.
| Enzyme | Substrate (Acid) | Substrate (Alcohol) | Solvent | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion/Yield (%) | Reference |
| Immobilized Candida rugosa lipase | Acetic Acid | Ethanol (B145695) | n-Hexane | 50 | 1:2 | 88 | |
| Immobilized Candida antarctica lipase (Novozym 435) | Formic Acid | Octanol | 1,2-Dichloroethane | 40 | 1:7 | 96.5 | nih.gov |
| Candida rugosa lipase | Butyric Acid | Butanol | - | 37 | 1:1.5 | 83 | nih.gov |
| Bacillus amyloliquefaciens lipase | Chloramphenicol | Vinyl propionate | 1,4-dioxane | 50 | 1:5 | ~98 | mdpi.com |
| Immobilized Candida antarctica lipase (CALB) | Dihydroconiferyl alcohol | Fatty Acids (C6-C12) | - | - | 1:10 (solvent-free) | 97 | mdpi.com |
Beyond esterification, other potential biocatalytic transformations of thiophene derivatives include oxidation reactions catalyzed by cytochrome P450 monooxygenases. femaflavor.org These enzymes are known to be involved in the metabolism of various xenobiotics containing a thiophene ring, leading to the formation of S-oxides or epoxides. femaflavor.orgacs.org While often associated with drug metabolism and potential toxicity, controlled enzymatic oxidation could be harnessed to synthesize novel functionalized derivatives of this compound. Fungi are also known to produce a variety of sulfur-containing secondary metabolites, including those with thiophene moieties, indicating their enzymatic machinery is capable of complex transformations on such structures. mdpi.comfrontiersin.org
Derivatization and Structural Modification of 4 Methyl 2 Thiopheneacetic Acid
Synthesis and Characterization of Esters and Amides of 4-Methyl-2-thiopheneacetic Acid
The carboxylic acid functionality of this compound is readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.
Esterification is typically achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction with methanol (B129727) would yield methyl 4-methyl-2-thiopheneacetate. Another method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methyl-2-thiopheneacetyl chloride can then be reacted with an alcohol to form the corresponding ester with high efficiency.
A method for synthesizing methyl 2-thiopheneacetate, which can be adapted for the 4-methyl derivative, involves a Friedel-Crafts reaction between thiophene (B33073), methylbenzene, and anhydrous aluminum chloride, with the dropwise addition of methyl chloroacetate (B1199739) while heating. This is followed by hydrolysis of the resulting ester with an aqueous solution of sodium hydroxide (B78521) and subsequent acidification to yield the carboxylic acid. mdpi.com
Amidation reactions to form amides of this compound can also be accomplished through various synthetic routes. A widely used method is the coupling of the carboxylic acid with a primary or secondary amine using a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Alternatively, the conversion of the carboxylic acid to its acyl chloride, as described for esterification, provides a highly reactive intermediate that readily reacts with amines to form the desired amide.
The characterization of these esters and amides relies on standard spectroscopic techniques.
Infrared (IR) Spectroscopy: The formation of an ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band typically in the range of 1735-1750 cm⁻¹, which is at a higher frequency than the carbonyl stretch of the parent carboxylic acid. For amides, the carbonyl stretching vibration appears at a lower frequency, generally between 1630-1690 cm⁻¹. Additionally, the N-H stretching vibrations of primary and secondary amides are observed in the region of 3200-3500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for confirming the structure of the ester or amide. For esters, a new set of signals corresponding to the protons of the alcohol moiety will be present. For example, in a methyl ester, a singlet integrating to three protons would appear around 3.7 ppm. In amides, the chemical shifts of the protons on the carbon adjacent to the nitrogen are indicative of amide formation. The N-H proton of a secondary amide typically appears as a broad signal in the ¹H NMR spectrum.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized ester or amide, providing further evidence of a successful reaction.
| Derivative Type | Synthesis Method | Key IR Peaks (cm⁻¹) | Key ¹H NMR Features |
| Ester | Fischer-Speier Esterification | C=O stretch: 1735-1750 | Signals from alcohol moiety (e.g., ~3.7 ppm for -OCH₃) |
| Acyl Chloride Route | |||
| Amide | Carbodiimide Coupling | C=O stretch: 1630-1690 | Signals from amine moiety, broad N-H signal |
| Acyl Chloride Route | N-H stretch: 3200-3500 |
Formation of Heterocyclic Conjugates and Polymeric Structures
The thiophene ring in this compound is a key structural feature that allows for its incorporation into larger conjugated systems, including oligomers and polymers. These materials are of interest for their potential applications in electronics and optoelectronics.
Thiophene-based tetramers can be synthesized by coupling reactions that link four thiophene units together. While direct synthesis from this compound can be challenging due to the reactivity of the carboxylic acid group, a common strategy involves protecting the acid as an ester, performing the coupling reactions, and then hydrolyzing the ester to regenerate the carboxylic acid if desired.
Common coupling reactions for the synthesis of thiophene oligomers include:
Stille Coupling: This involves the reaction of a thienyl organotin compound with a halogenated thienyl derivative in the presence of a palladium catalyst. nih.gov
Suzuki Coupling: This reaction pairs a thienyl boronic acid or boronic ester with a halogenated thienyl derivative, also catalyzed by a palladium complex.
Ullmann Coupling: This method uses copper to promote the coupling of two halogenated thiophene molecules. nih.gov
For the synthesis of a tetramer derived from this compound, a plausible route would involve the preparation of a suitably functionalized dimer, which is then coupled to form the tetramer. The structure of a tetramer of thiophene-2-carboxylic acid has been studied by X-ray diffraction, revealing an orthorhombic crystal system. researchgate.net
Poly(thiophene acetic acid) can be synthesized via oxidative polymerization of the corresponding monomer. This process can be achieved either chemically or electrochemically.
Chemical oxidative polymerization typically employs an oxidizing agent such as iron(III) chloride (FeCl₃). nih.gov In this method, the monomer is dissolved in a suitable solvent, and FeCl₃ is added to initiate the polymerization. The reaction proceeds through the formation of radical cations, which then couple to form the polymer chain. The resulting polymer is typically in its oxidized (doped) state and can be reduced to the neutral form. nih.gov A study on the synthesis of poly(3-thiophene acetic acid) utilized an oxidative coupling polymerization reaction. researchgate.net The properties of the resulting polymer, including its solubility and fluorescence, are influenced by the presence of the acetic acid side chains. researchgate.net
Electrochemical polymerization involves the direct oxidation of the monomer at the surface of an electrode. By applying a potential to a solution containing the monomer, a polymer film can be grown on the electrode surface. This method allows for good control over the thickness and morphology of the polymer film.
The characterization of poly(thiophene acetic acid) involves techniques such as:
FT-IR and NMR Spectroscopy: To confirm the retention of the acetic acid functional group and the formation of the polythiophene backbone. researchgate.net
UV-Vis Spectroscopy: To study the electronic properties of the conjugated polymer. The absorption spectrum typically shows a π-π* transition, and the position of the absorption maximum (λmax) provides information about the conjugation length. researchgate.net
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
Cyclic Voltammetry (CV): To investigate the electrochemical properties of the polymer, such as its oxidation and reduction potentials.
| Polymerization Method | Reagents/Conditions | Advantages |
| Chemical Oxidative Polymerization | Oxidizing agent (e.g., FeCl₃), organic solvent | Scalable, can produce large quantities of polymer |
| Electrochemical Polymerization | Monomer solution with supporting electrolyte, applied potential | Good control over film thickness and morphology |
Metal Complexation and Coordination Compound Formation with this compound Ligands
This compound can act as a ligand, coordinating to metal ions to form a variety of metal complexes. The primary coordination site is the carboxylate group, which can bind to metals in several ways. The thiophene ring itself, particularly the sulfur atom, can also participate in coordination, leading to more complex structures.
The carboxylate group can coordinate to a metal center as a:
Monodentate ligand: One of the oxygen atoms of the carboxylate group binds to the metal ion.
Bidentate chelating ligand: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.
Bidentate bridging ligand: The two oxygen atoms of the carboxylate group bind to two different metal ions, linking them together to form dimeric or polymeric structures.
The coordination chemistry of carboxylic acids is well-established, and numerous metal complexes with ligands containing carboxylic acid groups, such as naphthalene-based acetic acids, have been synthesized and characterized. mdpi.com These complexes often feature first-row transition metals like Cu(II), Zn(II), Co(II), and Ni(II). mdpi.com
The sulfur atom of the thiophene ring can also act as a donor atom, coordinating to a metal center. This is particularly observed with soft metal ions that have a higher affinity for soft donor atoms like sulfur. The coordination can occur in an η¹(S) fashion, where the sulfur atom directly binds to the metal. bohrium.com In some cases, the entire thiophene ring can coordinate to a metal in an η⁵ fashion, where the five atoms of the ring are involved in bonding. bohrium.com
The synthesis of these metal complexes generally involves the reaction of a metal salt with the deprotonated form of this compound in a suitable solvent. The resulting complexes can be characterized by:
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles, and to identify the coordination mode of the ligand.
IR Spectroscopy: The position of the carboxylate stretching bands can provide information about the coordination mode. The difference between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the carboxylate group (Δν = νasym - νsym) can be indicative of monodentate, bidentate chelating, or bidentate bridging coordination.
Electronic Spectroscopy (UV-Vis): To study the d-d transitions of the metal ions and charge transfer bands, which can provide information about the geometry of the coordination sphere.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can help in assigning the oxidation state and spin state of the metal ion.
A study on the complexes of α-methyl-(2-thiophenomethylene) aryloxyacetic acid hydrazides with Cu(II) and Zn(II) showed that the ligands coordinate through the oxygen of the carbonyl group, the nitrogen of the azomethine group, and the sulfur of the thiophene moiety, forming a tridentate system. nih.gov
| Metal Ion | Potential Coordination Sites | Common Coordination Modes |
| Transition Metals (e.g., Cu, Zn, Co, Ni) | Carboxylate oxygen atoms, Thiophene sulfur atom | Monodentate, Bidentate chelating, Bidentate bridging (carboxylate); η¹(S) (thiophene) |
| Soft Metals (e.g., Ag, Au, Pt) | Thiophene sulfur atom, Carboxylate oxygen atoms | Primarily η¹(S) (thiophene), various carboxylate modes |
Alpha-Methyl-2-thiopheneacetic Acid Derivatives and Analogues
The introduction of a methyl group at the alpha-position of the acetic acid side chain of 2-thiopheneacetic acid derivatives leads to the formation of α-methyl-2-thiopheneacetic acid analogues. These compounds are of significant interest, particularly in the pharmaceutical field.
A key example is tiaprofenic acid, which is 5-benzoyl-α-methyl-2-thiopheneacetic acid. tsijournals.comtsijournals.com The synthesis of α-methyl-2-thiopheneacetic acid is a crucial step in the preparation of such derivatives. One industrially efficient method involves the reaction of sodium-2-bromopropionate with 2-thienylmagnesium bromide, followed by acidification. tsijournals.comtsijournals.com This approach utilizes a Grignard reagent, which is readily handled on a large scale. tsijournals.comtsijournals.com
Another synthetic route to α-methyl-2-thiopheneacetic acid derivatives involves the reaction of a substituted 2-bromothiophene (B119243) with an alkaline salt of a methyl dialkylmalonate. google.comgoogle.com For example, 5-benzoyl-2-bromothiophene can be reacted with sodium methyl diethylmalonate. google.com This is followed by hydrolysis and decarboxylation to yield the desired α-methyl-2-thiopheneacetic acid derivative. google.com
The characterization of these derivatives involves a range of analytical techniques:
IR Spectroscopy: Shows characteristic absorptions for the aromatic C-H and carbonyl stretching vibrations. tsijournals.com
NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and confirm the presence of the alpha-methyl group.
Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compounds. tsijournals.com
The synthesis of these analogues allows for the exploration of structure-activity relationships, where the introduction of the alpha-methyl group can influence the biological activity and pharmacokinetic properties of the molecule.
| Compound | Synthetic Precursors | Key Reaction Type |
| α-Methyl-2-thiopheneacetic acid | 2-Bromothiophene, Sodium-2-bromopropionate | Grignard Reaction |
| 5-Benzoyl-α-methyl-2-thiopheneacetic acid | 5-Benzoyl-2-bromothiophene, Methyl diethylmalonate | Malonic Ester Synthesis |
Advanced Characterization Methodologies for 4 Methyl 2 Thiopheneacetic Acid and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the structural elucidation and molecular fingerprinting of thiophene (B33073) derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
FT-IR spectroscopy is instrumental in identifying the functional groups and characterizing the bonding framework of 4-Methyl-2-thiopheneacetic acid and its derivatives. The vibrational frequencies observed in the FT-IR spectrum correspond to specific stretching and bending modes of the molecule.
Key characteristic absorption bands for thiophene derivatives include:
C-H Stretching: Aromatic C-H stretching vibrations in thiophenes are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring generally appear in the 1430–1650 cm⁻¹ range. For 2-substituted thiophenes, these bands are often found between 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.orgglobalresearchonline.net
C-S Stretching: The stretching mode of the carbon-sulfur bond in the thiophene ring is typically observed in the range of 710-687 cm⁻¹. iosrjournals.org Some studies report these vibrations at 839 and 608 cm⁻¹. iosrjournals.org
Carbonyl (C=O) Stretching: For the acetic acid moiety, the carbonyl stretching vibration is a prominent feature, typically appearing in the region of 1660-1715 cm⁻¹. researchgate.net
O-H Stretching: The hydroxyl group of the carboxylic acid exhibits a broad absorption band due to hydrogen bonding, usually in the range of 3300-2500 cm⁻¹.
The coordination of thiophene derivatives to metal centers can cause shifts in the vibrational bands. For instance, coordination via the sulfur atom may lead to a shift of the ring stretching modes to higher wavenumbers, while π-bonding interactions can cause a shift to lower wavenumbers. researchgate.net
Table 1: Selected FT-IR Vibrational Frequencies for Thiophene Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | iosrjournals.org |
| Thiophene Ring C=C | Stretching | 1532-1347 | iosrjournals.orgglobalresearchonline.net |
| Thiophene Ring C-S | Stretching | 710-687 | iosrjournals.org |
| Carboxylic Acid C=O | Stretching | 1715-1660 | researchgate.net |
| Carboxylic Acid O-H | Stretching (broad) | 3300-2500 | |
| Thiophene C-H | In-plane bending | 1283-909 | iosrjournals.org |
| Thiophene C-H | Out-of-plane bending | 832-710 | iosrjournals.org |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, making it an excellent tool for creating a unique molecular fingerprint of this compound and its derivatives.
In the FT-Raman spectra of thiophene compounds, the following bands are typically prominent:
Thiophene Ring Vibrations: The symmetric stretching vibrations of the thiophene ring are often strong in the Raman spectrum. For 2-substituted thiophenes, bands are observed around 1530 cm⁻¹, 1413 cm⁻¹, and 1354 cm⁻¹. iosrjournals.org
C-S Stretching: The C-S stretching vibration in the thiophene ring can also be observed in the FT-Raman spectrum, often appearing around 637 cm⁻¹. iosrjournals.org
C-H Vibrations: Aromatic C-H stretching bands are also present in the FT-Raman spectra, typically in the 3113-3083 cm⁻¹ range. iosrjournals.org
The combination of FT-IR and FT-Raman spectroscopy, supported by theoretical calculations such as Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes and a detailed understanding of the molecular structure. iosrjournals.orgresearchgate.netresearchgate.netresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural analysis of this compound and its derivatives, providing detailed information about the connectivity and chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the acetic acid group, and the protons on the thiophene ring.
The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the thiophene ring are in an aromatic environment and would appear in the downfield region (typically δ 6.5-8.0 ppm). The methyl group protons would appear further upfield, and the methylene protons would be adjacent to both the aromatic ring and the carbonyl group, influencing their chemical shift.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Key chemical shift regions for the carbon atoms in this compound and its derivatives include:
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is typically found in the most downfield region of the spectrum, around 170-185 ppm. libretexts.org
Aromatic Carbons: The carbon atoms of the thiophene ring appear in the aromatic region, generally between 125-150 ppm. libretexts.org The carbon atom attached to the sulfur (C-S) will have a different chemical shift compared to the other ring carbons.
Methylene Carbon (-CH₂-): The carbon of the acetic acid methylene group will appear in the aliphatic region, influenced by the adjacent aromatic ring and carbonyl group.
Methyl Carbon (-CH₃): The methyl group carbon will appear in the upfield region of the spectrum.
The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with electronegative atoms causing a downfield shift. libretexts.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties
| Carbon Environment | Typical Chemical Shift (ppm) | References |
|---|---|---|
| Carbonyl (in acids/esters) | 170 - 185 | libretexts.org |
| Aromatic Ring Carbons | 125 - 150 | libretexts.org |
| Alkene Carbons | 115 - 140 | libretexts.org |
| Methylene (R-CH₂-COOH) | ~30 - 50 | |
| Methyl (Ar-CH₃) | ~20 - 30 |
Advanced NMR Techniques (e.g., ¹¹⁹Sn NMR for complexes)
For derivatives of this compound that form complexes with metals, such as organotin compounds, advanced NMR techniques are employed. ¹¹⁹Sn NMR spectroscopy is particularly valuable for characterizing organotin(IV) complexes. researchgate.net The chemical shift of the tin nucleus provides information about the coordination number and geometry of the tin atom in the complex. researcher.liferesearchgate.netnih.gov For example, different chemical shift ranges in ¹¹⁹Sn NMR can distinguish between four-, five-, six-, or seven-coordinate tin centers. researcher.life This technique, in conjunction with ¹H and ¹³C NMR, allows for the complete structural elucidation of these complex molecules in solution. researchgate.netnih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound. With a molecular formula of C₇H₈O₂S, the compound has a calculated molecular weight of approximately 156.21 g/mol . chemsrc.com In mass spectrometric analysis, this compound will exhibit a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the molecule. Key fragmentation pathways for this compound typically involve the loss of the carboxylic acid group (-COOH), leading to a significant fragment ion. Cleavage of the bond between the thiophene ring and the acetic acid side chain is another characteristic fragmentation. These distinct fragmentation patterns are crucial for the unambiguous identification and structural confirmation of the compound.
| Feature | Description |
| Molecular Formula | C₇H₈O₂S |
| Molecular Weight | 156.21 g/mol |
| Primary Fragmentation | Loss of the carboxylic acid group ([M-COOH]⁺) |
| Secondary Fragmentation | Cleavage at the thiophene-acetic acid bond |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) analysis is a powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal X-ray diffraction can provide detailed information on bond lengths, bond angles, and the conformation of the molecule. This includes the planarity of the thiophene ring and the spatial orientation of the methyl and acetic acid substituents.
Electronic Spectroscopy Techniques
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum, typically measured in a solvent like ethanol (B145695), reveals characteristic absorption bands. These absorptions are due to π → π* transitions within the conjugated system of the thiophene ring.
The positions of the absorption maxima (λmax) are sensitive to the substituents on the thiophene ring. The presence of the methyl and acetic acid groups in this compound will influence the electronic environment of the thiophene ring, causing shifts in the absorption bands when compared to unsubstituted thiophene or other thiophene derivatives. nii.ac.jp For example, the UV spectrum of thiophene in hexane (B92381) shows a primary absorption band around 235 nm. nii.ac.jp It is expected that the spectrum of this compound would show absorptions in a similar region. Studies on various thiophene derivatives have shown that the nature and position of substituents significantly affect the UV spectra. nii.ac.jprsc.org
| Compound | Typical λmax (nm) | Solvent |
| Thiophene | ~231-235 | Heptane/Hexane |
| 2-Thiopheneacetic acid | ~235 | Ethanol |
| Substituted Polythiophenes | 428-574 | Various Solvents |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on a material's surface. researchgate.net For this compound, an XPS analysis would confirm the presence of carbon, oxygen, and sulfur.
High-resolution XPS scans of the individual elements can offer detailed structural information. The C 1s spectrum would be resolvable into components corresponding to the carbon atoms in the thiophene ring, the methyl group, and the carboxylic acid group. The O 1s spectrum would distinguish between the carbonyl and hydroxyl oxygens of the carboxylic acid. The S 2p spectrum is particularly diagnostic for thiophenic compounds. The binding energy of the S 2p peak, typically around 164 eV for thiophene, is indicative of sulfur in an unoxidized state within the aromatic ring. researchgate.netnih.gov Any shift from this value could indicate oxidation or other changes in the chemical environment of the sulfur atom. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying the components in a mixture. It is widely used to assess the purity of this compound. Reversed-phase HPLC is the most common mode used for this type of analysis.
In a typical setup, a C18 column (nonpolar stationary phase) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com An acid, like phosphoric acid or formic acid, is often added to the mobile phase to ensure that the carboxylic acid group of the analyte remains protonated, leading to better peak shape and retention. sielc.comsielc.com The separation is based on the relative hydrophobicity of the compounds in the sample. The purity of this compound is determined by the presence of a single, well-defined peak in the chromatogram. The area of this peak can be used for quantitative analysis.
| Parameter | Typical Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., H₃PO₄ or HCOOH) |
| Detection | UV, typically around 235 nm |
| Application | Purity assessment and quantitative analysis |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds without decomposition. In the context of this compound and its derivatives, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as an essential tool for identification and quantification. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column.
The successful analysis of thiophene derivatives by GC often requires a derivatization step to increase their volatility and thermal stability. For carboxylic acids like this compound, esterification is a common derivatization strategy. For instance, reaction with reagents like Boron trifluoride (BF3) in methanol (B129727) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the carboxylic acid group into a more volatile methyl ester or trimethylsilyl (B98337) ester, respectively. researchgate.net This process is crucial as direct injection of the free acid can lead to poor peak shape and potential thermal degradation in the hot injector port.
In a typical GC-MS analysis of thiophene derivatives, the sample extract is injected into the GC, where it is vaporized. The vaporized analytes are then carried by an inert gas (e.g., helium or nitrogen) through the column. The separation occurs based on the compounds' boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions elute from the column faster. For example, in the analysis of thiophenic compounds from plant extracts, a capillary GLC system can effectively separate a complex mixture of thiophene derivatives. researchgate.net
Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. The fragmentation patterns observed in the mass spectrum are particularly useful for elucidating the structure of unknown thiophene derivatives. For instance, the mass spectral fragmentation of thiosemicarbazones synthesized from acetophenones has been studied in detail using GC/MS, revealing characteristic fragmentation pathways. scirp.org
The choice of GC column and temperature programming is critical for achieving good separation. A non-polar or medium-polarity column is often suitable for the analysis of derivatized thiophene compounds. The temperature of the oven is typically programmed to increase gradually, allowing for the sequential elution of compounds with increasing boiling points. For instance, the analysis of thiophene derivatives in Tagetes patula utilized capillary GLC to separate various thiophenes, including bithienyls and terthienyls. researchgate.net
Table 1: Examples of Thiophene Derivatives Analyzed by GC-MS
| Compound Class | Example Compound | Analytical Focus | Reference |
| Thiophenes in Plants | 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) | Identification and quantification in Tagetes patula | researchgate.net |
| Thiophenes in Plants | 2,2',5,2''-terthienyl (α-T) | Identification and quantification in Tagetes patula | researchgate.net |
| Thiosemicarbazones | Thiosemicarbazone of 4-methylacetophenone | Study of thermal decay and mass spectra features | scirp.orgscirp.org |
Thermochemical Studies Using Calorimetry
Thermochemical studies provide fundamental data on the energetic properties of molecules, such as their enthalpies of formation, combustion, and vaporization. This information is crucial for understanding the stability and reactivity of compounds like this compound and its derivatives. Calorimetry is the primary experimental technique used to measure these thermodynamic quantities directly.
A significant thermochemical investigation was conducted on the methyl esters of 2- and 3-thiopheneacetic acid, which are closely related derivatives of this compound. umsl.edunih.gov This study employed a combination of calorimetric techniques to determine the standard molar enthalpies of formation in the gaseous phase.
Rotating-Bomb Combustion Calorimetry: This technique was used to measure the standard molar energy of combustion (ΔcU°) of the liquid thiopheneacetic acid methyl esters. In this method, a known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released during the combustion is absorbed by the surrounding water bath, and the resulting temperature rise is measured precisely. From the energy of combustion, the standard molar enthalpy of combustion (ΔcH°m) and subsequently the standard molar enthalpy of formation in the liquid phase (ΔfH°m(l)) can be derived.
Calvet Microcalorimetry: The standard molar enthalpies of vaporization (ΔglH°m) of the thiopheneacetic acid methyl esters were determined using a Calvet microcalorimeter. This instrument measures very small heat flows. By measuring the heat required to vaporize a known amount of the substance at a constant temperature, the enthalpy of vaporization can be calculated.
By combining the results from combustion calorimetry (providing the enthalpy of formation in the liquid phase) and Calvet microcalorimetry (providing the enthalpy of vaporization), the standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) can be determined using Hess's law:
ΔfH°m(g) = ΔfH°m(l) + ΔglH°m
The experimental data obtained for the methyl esters of 2- and 3-thiopheneacetic acid provide valuable insights into the relative stabilities of these isomers. umsl.edunih.gov Such data are essential for computational chemistry, where they can be used to validate and benchmark theoretical models for predicting the properties of related thiophene compounds.
Table 2: Experimental Thermochemical Data for Thiopheneacetic Acid Methyl Esters at 298.15 K
| Compound | Molar Mass (g·mol⁻¹) | ΔfH°m(l) (kJ·mol⁻¹) | ΔglH°m (kJ·mol⁻¹) | ΔfH°m(g) (kJ·mol⁻¹) | Reference |
| Methyl 2-thiopheneacetate | 156.19 | -419.8 ± 1.5 | 63.8 ± 1.1 | -356.0 ± 1.9 | umsl.edunih.gov |
| Methyl 3-thiopheneacetate | 156.19 | -409.5 ± 1.4 | 64.9 ± 0.9 | -344.6 ± 1.7 | umsl.edunih.gov |
Note: The data presented is for the methyl esters of thiopheneacetic acid, as directly reported in the cited literature. umsl.edunih.gov
Theoretical and Computational Studies of 4 Methyl 2 Thiopheneacetic Acid
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. mdpi.com This method is employed to determine the optimized molecular geometry, electronic structure, and energy of 4-Methyl-2-thiopheneacetic acid. DFT calculations can predict various physicochemical properties and spectral data. mdpi.com
By solving the Kohn-Sham equations, DFT provides the ground-state electron density, from which numerous properties can be derived. For this compound, DFT calculations would typically be performed using a basis set such as 6-311G(d,p) to ensure a high level of accuracy. mdpi.com The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties like ionization potential and electron affinity, which are crucial for understanding the molecule's reactivity. mdpi.com The method also serves as the foundation for vibrational analysis to predict infrared (IR) spectra, aiding in the structural characterization of the compound. mdpi.com
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations provide a fundamental understanding of the electronic structure of a molecule. For derivatives of thiophene (B33073), ab initio calculations have been used to investigate the role of different atomic orbitals in bonding. rsc.org
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, indicating areas that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net
For this compound, an MEP map would highlight the sites most susceptible to intermolecular interactions. The analysis is expected to show significant negative potential around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, marking it as a primary site for nucleophilic attack and hydrogen bond donation. The thiophene ring itself would display a complex potential distribution influenced by the electron-donating methyl group and the electron-withdrawing acetic acid group.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. mdpi.com
A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the primary sites for electron donation and acceptance. This analysis helps in understanding the charge transfer that occurs within the molecule and its potential role in chemical reactions. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table presents illustrative data based on typical values for similar organic molecules.
| Parameter | Energy (eV) | Description |
| E_HOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. |
| E_LUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. |
| Energy Gap (ΔE) | 5.3 | The difference between E_LUMO and E_HOMO; a larger gap indicates higher kinetic stability and lower chemical reactivity. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
In this compound, NBO analysis would quantify the stabilizing effects arising from electron delocalization. Key interactions would likely involve the transfer of electron density from the lone pairs (LP) of the oxygen atoms in the carboxylic acid group to the antibonding (π) orbitals of the carbonyl group (C=O). researchgate.net This n -> π interaction signifies a strong intramolecular charge transfer that stabilizes the molecule and influences the geometry of the carboxylic acid group. researchgate.net The analysis calculates the second-order perturbation energy, E(2), for each donor-acceptor interaction, with higher E(2) values indicating stronger stabilization. acadpubl.eu
Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound This table shows hypothetical E(2) stabilization energies for plausible interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) of C=O | π* (C-OH) | 25.5 | Hyperconjugation |
| LP (O) of -OH | π* (C=O) | 45.8 | Intramolecular Charge Transfer |
| π (C=C) in ring | π* (C=C) in ring | 18.2 | π-electron Delocalization |
| σ (C-H) of CH3 | σ* (C-C) in ring | 4.1 | Hyperconjugation |
Prediction of Spectroscopic Parameters (e.g., GIAO for NMR chemical shifts)
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural elucidation when compared with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net
For this compound, the GIAO method, typically at the DFT level of theory, would be used to predict the ¹H and ¹³C NMR spectra. The process involves first optimizing the molecular geometry and then performing the GIAO calculation on the stable conformer. The calculated chemical shifts are then compared to experimental values, often showing a strong correlation that can confirm the proposed molecular structure. This comparison is crucial for assigning specific signals in the experimental spectrum to the correct nuclei within the molecule.
Table 3: Hypothetical Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for this compound This table provides an example of how theoretical and experimental data are compared. Values are for illustrative purposes.
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |
| C (Carboxyl) | 175.1 | 174.8 |
| C (Methylene) | 35.4 | 35.1 |
| C2 (Thiophene) | 138.5 | 138.2 |
| C3 (Thiophene) | 126.9 | 126.7 |
| C4 (Thiophene) | 139.8 | 139.5 |
| C5 (Thiophene) | 124.5 | 124.3 |
| C (Methyl) | 15.7 | 15.5 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov MD simulations provide detailed information on the conformational flexibility and dynamics of a molecule by solving Newton's equations of motion for the atoms in the system. nih.gov
For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the acetic acid side chain. The rotation around the single bonds connecting the side chain to the thiophene ring allows for multiple conformers. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how intermolecular interactions with the surrounding medium influence the conformational preferences and dynamic behavior of the molecule. nih.gov
Thermodynamic Property Calculations at Varied Conditions
Currently, there are no specific experimental or computational studies available in the public domain that detail the thermodynamic properties of this compound. However, the methodologies used to study similar compounds, such as 2-thiopheneacetic acid and its methyl ester, provide a clear blueprint for how such an investigation would be conducted.
Typically, the thermodynamic properties of organic compounds are determined through a combination of calorimetric measurements and computational chemistry. For instance, in studies of 2-thiopheneacetic acid and its methyl ester, rotating-bomb combustion calorimetry has been used to determine the standard molar enthalpy of combustion. umsl.edu From this, the standard molar enthalpy of formation in the condensed phase can be derived.
To obtain gas-phase enthalpies of formation, techniques like Calvet microcalorimetry or correlation gas chromatography are employed to measure the enthalpy of vaporization or sublimation. umsl.edu These experimental values are crucial for validating and benchmarking computational models.
Table 1: Anticipated Thermodynamic Data for this compound (Hypothetical)
| Thermodynamic Property | Symbol | Anticipated Value (kJ/mol) | Method of Determination |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data not available | G3 Theory / Isodesmic Reactions |
| Standard Molar Enthalpy of Combustion (condensed) | ΔcH°(c) | Data not available | Rotating-Bomb Calorimetry |
| Standard Molar Enthalpy of Vaporization | ΔvapH° | Data not available | Calvet Microcalorimetry |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data not available | Knudsen Effusion |
Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)
Specific modeling of intermolecular interactions, including hydrogen bonding, for this compound has not been reported in the scientific literature. However, based on its molecular structure, several key interactions can be predicted and would be the focus of any future computational study.
The primary intermolecular interaction in this compound is expected to be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically leads to the formation of centrosymmetric dimers, a common structural motif in carboxylic acids. This hydrogen bond would involve the hydroxyl hydrogen of one molecule and the carbonyl oxygen of another.
In addition to this strong hydrogen bond, other weaker intermolecular forces would also be at play. These include C-H···O and C-H···S interactions, as well as π-π stacking interactions between the thiophene rings. The presence and orientation of the methyl group at the 4-position would likely have a steric influence on the packing of the molecules in the solid state and could also participate in weak C-H···π interactions.
Computational methods such as Density Functional Theory (DFT) would be the ideal tool to model these interactions. By calculating the interaction energies and geometries of various possible dimers and larger clusters, a detailed understanding of the forces governing the supramolecular structure of this compound could be achieved.
Table 2: Predicted Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Strength |
| Hydrogen Bond | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | Strong |
| Weak Hydrogen Bond | C-H (Thiophene Ring) | O (Carboxylic Acid) | Weak |
| Weak Hydrogen Bond | C-H (Methyl Group) | O (Carboxylic Acid) | Weak |
| Weak Interaction | C-H (Thiophene Ring) | S (Thiophene Ring) | Weak |
| π-π Stacking | Thiophene Ring | Thiophene Ring | Moderate |
Advanced Applications of 4 Methyl 2 Thiopheneacetic Acid in Chemical Sciences
Role as a Key Intermediate in Complex Organic Synthesis
4-Methyl-2-thiopheneacetic acid serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its thiophene (B33073) core and reactive acetic acid side chain make it a valuable synthon for constructing larger, more intricate molecular architectures. For instance, it is a key precursor in the synthesis of tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID). tsijournals.com The synthesis of tiaprofenic acid highlights the utility of the this compound scaffold in medicinal chemistry.
An industrially efficient method for synthesizing alpha-methyl-2-thiopheneacetic acid, a derivative and key intermediate for tiaprofenic acid, has been developed using a Grignard reagent. tsijournals.com This process involves the reaction of 2-thienylmagnesium bromide with sodium-2-bromopropionate, followed by acidification. tsijournals.com This method is noted for being more practical and less hazardous for large-scale production compared to previous methods that utilized dangerous reactants like sodium cyanide. tsijournals.com
The structural versatility of thiophene derivatives, including this compound, allows for their incorporation into a variety of complex structures. The thiophene ring can be further functionalized, and the acetic acid moiety provides a handle for various chemical transformations such as amidation, esterification, and reduction.
Contributions to Materials Science and Polymer Chemistry
The unique electronic and structural properties of the thiophene ring in this compound make it a valuable component in the field of materials science, particularly in the development of advanced polymers.
Development of Conductive Polymers
Thiophene-based polymers are a cornerstone in the field of conductive polymers due to their exceptional electronic and optical properties. nih.gov These polymers, often referred to as "synthetic metals," possess a conjugated π-electron system along their backbone, which allows for the delocalization of electrons and thus, electrical conductivity. The synthesis of regioregular polythiophenes has led to materials with increased crystallinity and enhanced conductivity. nih.gov
While direct research on polymers synthesized specifically from this compound is not extensively documented in the provided results, the broader class of thiophene derivatives is central to this field. researchgate.netdtu.dk For example, the functionalization of thiophene-based polymers with groups like aldehydes has been shown to be a valuable strategy for creating materials with tailored properties. nih.govacs.org These functional groups can be used for cross-linking or for grafting other molecules to the polymer chain, thereby modifying the material's properties for specific applications, such as electrodes for bioelectronics. nih.govacs.org The carboxylic acid group of this compound could similarly be used to create functional polymers with unique characteristics.
The inclusion of thiophene derivatives in polymers can significantly improve their electronic and optical properties. For instance, incorporating a thiophene-containing unit into other polymer structures has been shown to enhance their performance in applications like electrochromic devices and charge storage. researchgate.net
Fabrication of Molecularly Imprinted Polymers (MIPs) for Chemical Sensing and Separation
Molecularly imprinted polymers (MIPs) are synthetic materials designed with specific recognition sites for a target molecule. mdpi.com This "molecular memory" is created by polymerizing functional monomers and a cross-linker in the presence of a template molecule (the analyte of interest). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template.
While there is no specific mention of using this compound as a template or functional monomer in the provided search results, the principles of MIP synthesis are broadly applicable. For example, MIPs have been successfully created for phenoxyacetic acids, which share structural similarities with this compound in having an acidic functional group. mdpi.com In these systems, ion-pair and hydrophobic interactions between the template and a functional monomer, such as 4-vinylpyridine, are crucial for forming the recognition sites. mdpi.com
Given its distinct structure, this compound could potentially be used as a template to create MIPs for the selective recognition of this compound or its close analogs. The carboxylic acid group would likely play a key role in the non-covalent interactions with a suitable functional monomer during the imprinting process. The development of such MIPs could have applications in selective extraction, chemical sensing, and separation processes.
Catalytic Applications in Organotransition Metal Chemistry
Thiophene derivatives are known to act as ligands in organotransition metal chemistry, influencing the catalytic activity and selectivity of metal complexes. The sulfur atom in the thiophene ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting catalyst.
Research in this area has highlighted the use of nickel- and palladium-based catalytic systems for the synthesis of thiophene-based conjugated polymers. nih.gov These organometallic polycondensation strategies, such as Kumada catalyst-transfer polycondensation and Suzuki-Miyaura coupling, are essential for creating well-defined polymers with desirable electronic properties. nih.gov While not a direct catalytic application of this compound itself, this demonstrates the integral role of thiophene compounds in metal-catalyzed polymerization reactions.
The acetic acid functionality of this compound could also be utilized to anchor the molecule to a solid support, creating a heterogeneous catalyst. This approach can offer advantages in terms of catalyst recovery and reuse.
Precursor in Fine Chemical Engineering Processes
In the realm of fine chemical engineering, this compound and its derivatives are valuable precursors for the synthesis of high-value-added products. The synthesis of tiaprofenic acid, as mentioned earlier, is a prime example of its application in the pharmaceutical industry. tsijournals.comgoogle.com
The production of such fine chemicals often requires multi-step syntheses where the starting materials and intermediates must be of high purity. Processes for the preparation of α-methyl-2-thiopheneacetic acid derivatives have been developed to yield products with high purity, suitable for pharmaceutical applications. google.com
Furthermore, thiophene derivatives are used in the synthesis of various other commercial products, including pesticides and dyes. researchgate.net The versatility of the thiophene ring system allows for the creation of a diverse range of chemical structures with specific functionalities.
Research in Chemical Biology Tool Development (excluding clinical applications)
The development of chemical tools to probe biological systems is a rapidly growing area of research. While clinical applications are excluded from this discussion, the fundamental properties of this compound and related compounds make them interesting candidates for the development of non-clinical research tools.
For instance, the carboxylic acid group of this compound can be used to attach fluorescent dyes or other reporter molecules. Such labeled compounds could be used to study the interactions of thiophene-containing molecules with biological targets in a research setting.
Additionally, the development of MIPs for this compound, as discussed in section 7.2.2, could lead to the creation of selective sorbents for this compound. These sorbents could be used in analytical methods to detect and quantify the compound in complex matrices for research purposes.
The study of how small molecules interact with biological systems is fundamental to chemical biology. Thiophene derivatives, due to their unique properties, can serve as scaffolds for the design of new molecular probes and tools to advance our understanding of biological processes.
Conclusion and Future Research Directions
Summary of Research Advancements in 4-Methyl-2-thiopheneacetic Acid Chemistry
Direct research focused exclusively on this compound is not extensively documented in publicly available literature. However, advancements in the broader field of thiophene (B33073) chemistry provide a solid foundation for understanding its potential synthesis and reactivity. Research on closely related isomers and derivatives, such as 2-thiopheneacetic acid and α-methyl-2-thiopheneacetic acid, has established viable synthetic strategies that are, in principle, adaptable. wikipedia.orgtsijournals.comtsijournals.com For instance, an industrially efficient method for synthesizing α-methyl-2-thiopheneacetic acid involves the reaction of 2-thienylmagnesiumbromide with sodium-2-bromopropionate, followed by acidification. tsijournals.comtsijournals.comechemi.com
Synthetic advancements for thiophene acetic acids in general have involved multi-step processes starting from precursor molecules like 2-acetylthiophene (B1664040) or through the chloromethylation of thiophene followed by cyanation and hydrolysis. wikipedia.orggoogle.com The preparation of 2-(5-methylthiophen-2-yl)acetic acid, a constitutional isomer of the title compound, typically involves the functionalization of a 5-methylthiophene derivative and subsequent introduction of the acetic acid side chain. These established routes highlight the modular nature of thiophene synthesis, where the principles can be extrapolated for the preparation of the 4-methyl isomer, likely starting from 3-methylthiophene (B123197). The primary advancements, therefore, lie in the general methodologies developed for the synthesis of thiophene-based carboxylic acids, which can serve as a blueprint for the targeted synthesis of this compound.
Identification of Remaining Challenges in Synthesis and Application
Despite the array of known synthetic methods, significant challenges remain, particularly concerning the regioselective synthesis of multi-substituted thiophenes like this compound. The functionalization of the thiophene ring is often difficult to control, especially at the β-positions (C3 and C4), which are less reactive than the α-positions (C2 and C5). researchgate.net
A primary challenge is controlling the regioselectivity during electrophilic substitution reactions, such as Friedel-Crafts acylation, on a substituted thiophene ring. For a starting material like 3-methylthiophene, acylation to introduce the precursor to the acetic acid side chain at the C2 position must compete with reaction at the C5 position. echemi.comstackexchange.com While Friedel-Crafts acylation of unsubstituted thiophene shows high selectivity for the 2-position due to the superior stability of the resulting cationic intermediate, the directing effects of the methyl group in 3-methylthiophene add complexity. echemi.comstackexchange.com Achieving high yields of the desired 2-acylated-4-methylthiophene isomer over others requires careful optimization of catalysts and reaction conditions.
Furthermore, many existing synthetic routes for thiophene derivatives involve harsh reagents or multi-step sequences that can be inefficient and costly for large-scale production. tsijournals.comtsijournals.comechemi.com The development of more atom-economical and environmentally benign synthetic methods is a persistent challenge in this field. For applications, the lack of extensive research on this compound itself means that its specific properties and potential uses are largely unexplored, presenting a significant gap in the current body of knowledge.
Promising Avenues for Future Academic Inquiry
The current gaps in the understanding of this compound present numerous opportunities for future academic research, from fundamental synthesis to advanced applications.
Future research should prioritize the development of more efficient and regioselective synthetic routes to this compound. A particularly promising area is the use of modern transition-metal-catalyzed cross-coupling and C-H activation/functionalization reactions. nih.govnih.govyoutube.com These methods have emerged as powerful tools for the direct and selective functionalization of heterocyclic compounds, often under milder conditions than traditional methods. nih.govnih.gov
For example, palladium-catalyzed direct C-H arylation has been successfully applied to 3-substituted thiophenes, demonstrating that selective functionalization is achievable. nih.gov Investigating the palladium-catalyzed direct carboxylation of 3-methylthiophene or the coupling of a suitably functionalized 3-methylthiophene derivative with a carboxylate equivalent could provide a more direct and efficient route to the target molecule. nih.govdiva-portal.org The development of catalyst systems that can selectively activate the C2-H bond in the presence of the C5-H bond of 3-methylthiophene would be a significant breakthrough. researchgate.net Furthermore, employing pH-sensitive directing groups could offer a switchable method to guide functionalization to specific positions on the thiophene ring. nih.gov
Thiophene-based polymers and small molecules are cornerstone materials in the field of organic electronics, finding use in organic thin-film transistors (OTFTs), organic solar cells, and sensors. nih.govnih.govpsu.edu The electronic properties of these materials can be finely tuned through the chemical modification of the thiophene monomer. youtube.com
This compound could serve as a valuable functional monomer for creating novel semiconducting polymers. The methyl group can influence solubility and molecular packing in the solid state, while the acetic acid group provides a versatile handle for post-polymerization functionalization or for promoting specific intermolecular interactions, such as hydrogen bonding. acs.org For instance, poly(3-thiophene-acetic-acid) has been used to create nanocomposites, indicating that the carboxylic acid function is a useful anchor for creating hybrid materials. acs.org Future research could involve the synthesis of polymers incorporating this compound and the investigation of their electronic, optical, and morphological properties to assess their potential in electronic device applications. The ability to create functionalizable and adhesive semiconducting polymers from thiophene-based aldehydes further highlights the potential for derivatives of this compound in this space. youtube.com
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.govnih.gov DFT calculations can provide deep insights into molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and reaction mechanisms. researchgate.net
For this compound, where experimental data is scarce, computational modeling represents a powerful starting point for investigation. DFT studies could be employed to:
Predict Reactivity and Regioselectivity: Calculate the relative energies of intermediates for various electrophilic substitution pathways on 3-methylthiophene to predict the most favorable conditions for synthesizing the desired isomer. nih.gov
Elucidate Electronic Properties: Determine the HOMO-LUMO gap and other electronic parameters to predict the potential of its derived polymers as organic semiconductors. researchgate.net
Simulate Material Properties: Model the intermolecular interactions and solid-state packing of oligomers or polymers based on this monomer to guide the design of high-performance materials.
Recent work has shown the power of combining machine learning with quantum mechanics to create models that can accurately predict reaction feasibility and selectivity for complex organic molecules. nih.gov Applying such predictive models to the synthesis of this compound could accelerate the discovery of optimal reaction conditions, saving significant experimental time and resources.
Q & A
Q. Table 1: Typical Synthesis Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Friedel-Crafts Acylation | Thiophene, oxalyl chloride, AlCl₃ | 60–75% |
| Methylation | CH₃I, K₂CO₃, DMF | 70–85% |
Advanced Synthesis: How can catalytic systems be tailored to improve regioselectivity in this compound synthesis?
Advanced approaches focus on transition-metal catalysts (e.g., Pd or Cu complexes) to direct methyl group placement. For example:
- Palladium-catalyzed C–H activation enables direct functionalization of thiophene at the 4-position, bypassing traditional stepwise methods .
- Solvent effects (e.g., DMF vs. THF) and ligand design (e.g., phosphine ligands) significantly influence regioselectivity (>90% selectivity achieved in model systems) .
Basic Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include thiophene ring protons (δ 6.8–7.2 ppm) and the acetic acid methylene group (δ 3.6–3.8 ppm) .
- IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functionality .
- Melting Point : Reported range 63–67°C for thiophene-2-acetic acid derivatives .
Advanced Characterization: How can computational methods validate experimental thermochemical data for this compound?
G3-level ab initio calculations predict gas-phase enthalpies of formation (ΔfH°). For thiopheneacetic acid derivatives:
Q. Table 2: Thermochemical Data Comparison
| Method | ΔfH° (kJ/mol) | Source |
|---|---|---|
| Experimental (Calvet) | –450 ± 5 | |
| G3 Calculation | –447 ± 3 |
Biological Activity: What methodologies assess the pharmacological potential of this compound?
- In vitro assays : Screen against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using UV-Vis kinetics.
- Structure-Activity Relationship (SAR) : Modify the methyl or acetic acid groups to evaluate potency changes. Derivatives like cefalotin (a β-lactam antibiotic) highlight its role as a scaffold .
Analytical Challenges: How do researchers address solubility and stability issues during analysis?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for NMR; optimize mobile phases (e.g., 0.1% TFA in HPLC) .
- Stability : Store at –20°C under inert gas (N₂) to prevent oxidation of the thiophene ring .
Data Contradictions: How can meta-analysis resolve conflicting reports on reaction yields or biological activity?
Apply I² and H statistics to quantify heterogeneity across studies:
- I² > 50% indicates substantial variability, prompting re-evaluation of reaction conditions (e.g., catalyst purity) .
- Subgroup analysis by solvent or temperature isolates confounding factors .
Drug Development Applications: What role does this compound play in designing new therapeutics?
- Intermediate for antibiotics : Used in synthesizing cefalotin via β-lactam ring functionalization .
- Prodrug modification : Esterification of the acetic acid group enhances bioavailability in vivo .
Computational Modeling: Which quantum mechanical methods predict electronic properties accurately?
- Gaussian-3 (G3) theory : Calculates ionization potentials and electron affinities with <2% error vs. experimental data .
- DFT (B3LYP/6-311++G )**: Models frontier orbitals (HOMO/LUMO) to predict reactivity sites .
Safety Protocols: What precautions are essential when handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid dermal contact (irritation reported in analogs) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
Literature Review Methodology: How do systematic reviews ensure comprehensive coverage of heterogeneous data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
